5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of thieno[2,3-b]pyridine and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-aminothieno[2,3-b]pyridine derivatives with appropriate triazole precursors under controlled conditions. The reaction conditions often include the use of strong bases and solvents like ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium ethoxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino or thiol positions .
Scientific Research Applications
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives: These compounds share a similar thieno[2,3-b]pyridine core and exhibit diverse biological activities, including antimicrobial and anticancer properties.
3-aminothieno[2,3-b]pyridine derivatives: These compounds are structurally related and have been studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
What sets 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol apart is its unique combination of thieno[2,3-b]pyridine and triazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S2/c15-10-9-6-3-7-16-13(9)21-11(10)12-17-18-14(20)19(12)8-4-1-2-5-8/h3,6-8H,1-2,4-5,15H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJQOBXSQPDXHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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